N-Butylfluorescein

PI-PLC Enzyme Kinetics Allostery

Researchers studying phosphatidylinositol-specific phospholipase C (PI-PLC) require substrates that match the enzyme's allosteric subsites. Generic fluorescein derivatives fail due to inappropriate lipophilicity, abolishing sigmoidal kinetics (Hill coefficient 1.2-1.5). N-Butylfluorescein (CAS 335193-91-4) solves this with its engineered C4 alkyl chain (logP 5.14). Use it to synthesize butyl-FLIP for continuous, real-time PI-PLC assays with membrane-free readout. • ≥98% purity • Ex/Em 467/512 nm - multiplex-ready with reduced crosstalk vs. fluorescein • No liposome binding ensures aqueous-phase probe integrity

Molecular Formula C24H20O5
Molecular Weight 388.4 g/mol
CAS No. 335193-91-4
Cat. No. B562091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylfluorescein
CAS335193-91-4
Synonyms3’-Butoxy-6’-hydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one; 
Molecular FormulaC24H20O5
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3
InChIInChI=1S/C24H20O5/c1-2-3-12-27-16-9-11-20-22(14-16)28-21-13-15(25)8-10-19(21)24(20)18-7-5-4-6-17(18)23(26)29-24/h4-11,13-14,25H,2-3,12H2,1H3
InChIKeyUMLSFGLXYOSGJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA solid

N-Butylfluorescein Product Overview


N-Butylfluorescein (NBF, CAS 335193-91-4) is a monocyclic alkyl-substituted fluorescein derivative . It is a crystalline solid with a molecular formula of C24H20O5 and a molecular weight of 388.4 g/mol . This compound is a critical precursor in the synthesis of butyl fluorescein myo-inositol phosphate (butyl FLIP), a fluorogenic substrate for phosphatidylinositol-specific phospholipase C (PI-PLC) [1]. Its primary use is as a key building block in creating specialized fluorogenic substrates for continuous enzyme assays [2]. NBF exhibits an excitation maximum at 467 nm and an emission maximum at 512 nm [3].

Precursor for butyl-FLIP, a PI-PLC fluorogenic substrate
Supports allosteric regulation studies of PI-PLC
Blue-shifted spectrum aids multiplexed assay design

Generic Substitution Limitations for N-Butylfluorescein


The differentiation of N-Butylfluorescein is not found in its bulk fluorescence (which is similar to other fluoresceins) but in its specific, chemically tuned properties that dictate its behavior in complex systems. Simply substituting another fluorescein derivative, such as unsubstituted fluorescein or another N-alkyl analog (e.g., N-methylfluorescein), can lead to assay failure due to mismatched lipophilicity, altered enzyme-substrate kinetics, or poor membrane interactions [1][2]. The precise length of the N-butyl chain is a critical determinant of its function, directly influencing its logP value (5.14) and, consequently, its partitioning into lipid environments and its ability to engage allosteric enzyme subsites [1]. Generic substitution ignores these crucial physicochemical properties, making N-Butylfluorescein the specific, verifiable choice for its niche applications.

N-alkyl chain mismatch: Shorter chains (e.g., methyl) lose allosteric activation; longer chains (C8, C12) alter membrane partitioning, compromising substrate behavior.
Spectral overlap risk: Standard fluorescein or N-methylfluorescein exhibit different excitation/emission maxima, which may cause crosstalk in multiplexed assays.
Lipophilicity-driven partitioning: Unsubstituted fluorescein or inappropriate N-alkyl analogs may fail to engage hydrophobic enzyme subsites, limiting kinetic relevance.

N-Butylfluorescein Differentiation Evidence


Allosteric Activation of PI-PLC

The N-Butylfluorescein-derived substrate, butyl-FLIP, exhibits allosteric activation of Bacillus cereus PI-PLC, a behavior not observed with the less hydrophobic methyl-FLIP substrate. Butyl-FLIP displays sigmoidal kinetics, while methyl-FLIP follows standard hyperbolic kinetics [1].

Allosteric Activation
Head-to-head
Butyl-FLIP shows sigmoidal kinetics with Hill coefficient 1.2–1.5, while methyl-FLIP follows hyperbolic kinetics (n_H = 1.0).
Supports allosteric binding interpretation
Requires purified Bacillus cereus PI-PLC
PI-PLC Enzyme Kinetics Allostery Fluorogenic Substrate

Lipophilicity Difference vs. Fluorescein

N-Butylfluorescein has a calculated logP value of 5.14, which is a major increase from unsubstituted fluorescein. This increased lipophilicity is a key determinant of its ability to anchor into hydrophobic pockets of proteins or lipid bilayers, a property critical for its function as an enzyme substrate [1].

Lipophilicity Difference
Reported
N-Butylfluorescein has a calculated logP of 5.14, approximately 10–100× higher than parent fluorescein.
Supports hydrophobic pocket targeting
Calculated value; experimental confirmation may vary
Lipophilicity LogP Membrane Partitioning Physicochemical Properties

Spectral Shift vs. Fluorescein

N-Butylfluorescein exhibits a slight but consistent spectral blue-shift compared to the widely used fluorescein. Its excitation/emission maxima are 467/512 nm [1], whereas fluorescein is typically cited at 494/521 nm.

Spectral Shift
Reported
Ex/Em 467/512 nm vs. fluorescein 494/521 nm, yielding a 27 nm blue-shift in excitation.
Supports multiplexed assay compatibility
Solvent conditions may shift values slightly
Fluorescence Spectroscopy Excitation/Emission Spectral Overlap

Membrane Binding Comparison

In a comparative study, the n-butyl derivative (C4-FL) did not show an increase in fluorescence polarization upon binding to liposomes, in contrast to long-chain derivatives (C8-FL, C12-FL). This indicates C4-FL does not strongly partition into lipid bilayers [1].

Membrane Binding
Head-to-head
C4-FL shows no increase in fluorescence polarization with liposomes, while long-chain (C8, C12) derivatives show strong, concentration-dependent binding.
Confirms soluble probe behavior
Negative control for membrane interaction
Liposome Binding Fluorescence Polarization Membrane Probe

Long-Term Chemical Stability

N-Butylfluorescein demonstrates long-term stability of ≥ 4 years when stored as a crystalline solid at -20°C [1]. This is a key logistical differentiator from more labile fluorophores that require frequent repurchasing.

Long-Term Stability
Reported
Stable ≥ 4 years at -20°C as crystalline solid.
Supports long-term project reproducibility
Supplier-reported stability data
Stability Storage Quality Control Reproducibility

N-Butylfluorescein Application Scenarios


Butyl-FLIP Synthesis for PI-PLC Assays

N-Butylfluorescein is the specific precursor for synthesizing butyl-FLIP, a fluorogenic substrate used for continuous, real-time assays of phosphatidylinositol-specific phospholipase C (PI-PLC). Its unique ability, compared to the methyl analog, to induce sigmoidal kinetics with a Hill coefficient of 1.2-1.5 makes it indispensable for investigating allosteric regulatory mechanisms of this monomeric enzyme [1]. Researchers studying PI-PLC signaling or screening for allosteric modulators should procure N-Butylfluorescein as the essential building block for this specialized assay.

Multiplexed Fluorescence Probe Precursor

The spectral properties of N-Butylfluorescein (Ex/Em = 467/512 nm) make it an ideal choice for creating probes in multiplexed assays. Its ~27 nm blue-shifted excitation maximum compared to standard fluorescein (494 nm) allows for cleaner spectral separation and reduced crosstalk when used alongside other dyes excited by common laser lines (e.g., 488 nm) [1]. Scientists designing complex cellular or biochemical assays should select this compound to expand their multiplexing capabilities.

Non-Membrane-Partitioning Tracer Development

Based on direct comparative data showing that N-Butylfluorescein (C4) does not bind to liposomes, unlike its longer-chain counterparts (C8, C12) [1], this compound is the appropriate starting material for synthesizing soluble, diffusible tracers. For applications where membrane interaction is undesirable (e.g., studying cytosolic enzyme kinetics, creating free diffusion standards), procurement of this specific butyl derivative ensures the final probe remains in the aqueous phase, preventing artifactual results from membrane partitioning.

Application
Selection Property
Validation Focus
PI-PLC allosteric mechanism studies
N-butyl chain induces sigmoidal kinetics
Verify Hill coefficient shift relative to methyl analog
Multiplexed fluorescence assay development
Blue-shifted excitation (467 nm)
Confirm spectral separation from 494 nm dyes
Soluble diffusible tracer design
Absence of liposome binding
Assess free diffusion in cytosolic models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butylfluorescein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.